Molecular Weight Differentiation vs. Parent Compound
6-Bromo-5-methylnicotinohydrazide (MW = 230.06 g/mol) exhibits a 78.89 g/mol (52.2%) molecular weight increase relative to the unsubstituted parent compound 5-methylnicotinohydrazide (MW = 151.17 g/mol). This mass difference is entirely attributable to the 6-position bromine substituent replacing hydrogen . The bromine atom provides a synthetically tractable leaving group for SNAr reactions and serves as a heavy atom for anomalous scattering in X-ray crystallography, enabling structural biology applications inaccessible to the lighter parent compound [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 230.06 g/mol |
| Comparator Or Baseline | 5-Methylnicotinohydrazide: 151.17 g/mol |
| Quantified Difference | +78.89 g/mol (52.2% increase) |
| Conditions | Calculated from molecular formula C7H8BrN3O vs. C7H9N3O |
Why This Matters
This molecular weight difference directly impacts chromatographic retention time, mass spectrometry detection limits, and serves as a synthetically addressable handle for further derivatization—capabilities absent in the unsubstituted analog.
- [1] Shawali AS. The Chemistry of Heterocyclic Hydrazonoyl Halides. 2008. Bromination of arylidene hydrazines yields hydrazidic bromides for heterocycle synthesis. View Source
